Kevetrin hydrochloride

Description

Structure

3D Structure of Parent

Properties

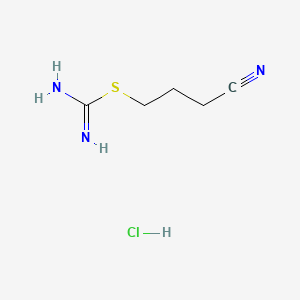

IUPAC Name |

3-cyanopropyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXJZJFDQMKRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66592-89-0 | |

| Record name | 4-Isothioureidobutyronitrile hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066592890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOTHIOUREIDOBUTYRONITRILE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6L2371DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Kevetrin Hydrochloride: A Technical Guide to its p53-Independent Mechanism of Action in Mutant p53 Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the molecular mechanisms of Kevetrin hydrochloride in cancer cells harboring mutations in the TP53 gene. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, DNA repair, and apoptosis.[1] In a majority of human cancers, the p53 pathway is inactivated, often through mutations in the TP53 gene itself.[1] These mutations can result in a loss of tumor-suppressive function and, in some cases, a gain of oncogenic activities.[1] this compound (formerly known as thioureidobutyronitrile) is a small molecule that has demonstrated anti-cancer activity in both p53 wild-type and p53-mutant tumor models.[1][2] While its action in wild-type p53 cells involves the activation and stabilization of p53, its efficacy in p53-mutant cells points to a distinct, p53-independent mechanism of action.[3] This guide elucidates the core pathways through which Kevetrin exerts its therapeutic effects in the context of mutated p53.

Core Mechanism of Action in p53-Mutant Cells

Kevetrin's anti-tumor activity in p53-mutant cells is not reliant on the canonical p53 signaling pathway. Instead, it engages several alternative pathways that culminate in cell cycle arrest and apoptosis.[1][4] Studies in p53-mutant acute myeloid leukemia (AML) and ovarian cancer cell lines have highlighted a multi-faceted mechanism.[1][4]

p53-Independent Upregulation of p21

A key event in Kevetrin's action in p53-mutant cells is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[3] This effect has been observed in both TP53-mutant ovarian cancer cell lines and AML cell lines.[3][4] In a Phase I clinical trial, a significant number of patients (48%) showed at least a 10% increase in p21 expression in peripheral blood following Kevetrin treatment.[1][3] This induction of p21 contributes to cell cycle arrest, thereby inhibiting proliferation.

Modulation of the Rb-E2F Pathway

Kevetrin has been shown to impact the Retinoblastoma (Rb)-E2F tumor suppressor pathway. Specifically, it downregulates the transcription factor E2F1 and its target genes.[1][3] The Rb-E2F pathway is a critical regulator of the cell cycle, and its disruption by Kevetrin further contributes to the inhibition of cell proliferation in both p53-mutant and wild-type models.[3]

Induction of Apoptosis

Kevetrin triggers apoptosis in p53-mutant cells through the modulation of key apoptotic proteins. This includes the forced expression of the pro-apoptotic protein BID and a decrease in the levels of the anti-apoptotic protein MCL1.[1][3] The induction of apoptosis is a crucial component of its anti-cancer efficacy and has been confirmed by the cleavage of PARP and caspase-3.[4]

Hypothesized Role of HDAC6 Downregulation

It has been proposed that Kevetrin may induce the downregulation of histone deacetylase 6 (HDAC6).[1][3] This action is thought to negatively affect the HDAC6-Hsp90 chaperone axis, which is responsible for stabilizing mutant p53 protein.[3] By disrupting this complex, Kevetrin may lead to the degradation of the oncogenic mutant p53 protein, a mechanism that has been observed in OVCAR-3 ovarian cancer cells.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on p53-mutant cancer cell lines as reported in the scientific literature. The data is primarily derived from studies on the p53-mutant AML cell lines KASUMI-1 and NOMO-1.[1]

Table 1: Effect of Continuous Kevetrin Treatment on Cell Viability in p53-Mutant AML Cell Lines

| Cell Line (p53 Status) | Treatment Duration | Kevetrin Concentration (µM) | % Viable Cells (Mean ± SD) |

| KASUMI-1 (Mutant) | 48 h | 85 | 55.40 ± 3.40 |

| 170 | 38.80 ± 2.90 | ||

| 340 | 20.30 ± 4.57 | ||

| NOMO-1 (Mutant) | 48 h | 85 | 69.80 ± 2.40 |

| 170 | 52.80 ± 4.20 | ||

| 340 | 39.07 ± 2.63 |

Data extracted from Napolitano et al., 2020.[1]

Table 2: Induction of Apoptosis by Kevetrin in p53-Mutant AML Cell Lines (48h Treatment)

| Cell Line (p53 Status) | Kevetrin Concentration (µM) | % Annexin V Positive Cells (Mean ± SD) |

| KASUMI-1 (Mutant) | Control | 13.18 ± 0.80 |

| 85 | 30.50 ± 2.50 (approx.) | |

| 170 | 55.60 ± 3.80 (approx.) | |

| 340 | 79.70 ± 4.57 | |

| NOMO-1 (Mutant) | Control | 22.90 ± 4.63 |

| 340 | 60.93 ± 2.63 |

*Approximate values interpolated from graphical data in Napolitano et al., 2020.[1][5]

Table 3: Effect of Kevetrin on Cell Cycle Distribution in p53-Mutant AML Cell Lines (48h Treatment)

| Cell Line (p53 Status) | Kevetrin Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| KASUMI-1 (Mutant) | 340 | No significant alteration | No significant alteration | No significant alteration |

| NOMO-1 (Mutant) | 340 | Significant accumulation | Significant decrease | No significant alteration |

Qualitative summary from Napolitano et al., 2020.[1][5]

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and experimental procedures.

Caption: p53-independent signaling pathways activated by Kevetrin.

Caption: Workflow for evaluating Kevetrin's effects on cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of Kevetrin.

Cell Culture and Treatment

-

Cell Lines: p53-mutant human AML cell lines KASUMI-1 and NOMO-1 are cultured in RPMI-1640 medium supplemented with 20% (KASUMI-1) or 10% (NOMO-1) fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

-

Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.[2]

-

Kevetrin Preparation: this compound is dissolved in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution, which is then diluted in culture medium to the final desired concentrations (e.g., 85, 170, and 340 µM).[1]

-

Treatment: Cells are seeded at a specified density and treated with varying concentrations of Kevetrin or vehicle control for the desired time periods (e.g., 24 or 48 hours).[1]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Preparation: After treatment, harvest approximately 1-5 x 10^5 cells.[6]

-

Washing: Wash cells once with ice-cold Phosphate-Buffered Saline (PBS) and then once with 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[7]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]

-

Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[8] Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.[7]

-

PI Staining: Just prior to analysis, add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL). Add 400 µL of 1X Binding Buffer to each tube.[7]

-

Flow Cytometry: Analyze the samples immediately on a flow cytometer.[3]

-

Gating: Use unstained and single-stained controls to set compensation and gates.

-

Analysis: Quantify cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Preparation: Harvest approximately 1 x 10^6 cells per sample.

-

Washing: Wash cells with PBS and centrifuge at 300-400 x g for 5 minutes.[9]

-

Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[10][11] Incubate on ice for at least 30 minutes.[10]

-

Washing: Centrifuge the fixed cells (note: a higher speed may be needed) and wash twice with PBS to remove the ethanol.[9]

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[9][10]

-

PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL.[10]

-

Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.[9] Gate on single cells to exclude doublets and aggregates. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blot Analysis

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[14]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[14][15]

-

SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p21, anti-cleaved PARP, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[13]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Washing: Repeat the washing step as in step 8.[15]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[15]

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[13]

References

- 1. Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. bosterbio.com [bosterbio.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. creative-bioarray.com [creative-bioarray.com]

What is the chemical structure of Kevetrin hydrochloride?

An In-depth Technical Guide to Kevetrin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a water-soluble, small molecule activator of the tumor suppressor protein p53, demonstrating potential as an antineoplastic agent.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in oncology and drug development. Kevetrin has been shown to be effective in both wild-type and mutated p53 cancer models, suggesting a broad therapeutic potential.[3][4]

Chemical Structure and Properties

This compound, also known as thioureidobutyronitrile hydrochloride, is characterized by the following chemical identifiers and properties.

| Property | Value | Source |

| IUPAC Name | 3-cyanopropyl carbamimidothioate hydrochloride | [1] |

| Synonyms | 4-Isothioureidobutyronitrile hydrochloride, NSC 525990 | [5][6] |

| CAS Number | 66592-89-0 | [1][5][6] |

| Molecular Formula | C₅H₁₀ClN₃S | [1][4] |

| Molecular Weight | 179.67 g/mol | [1][6] |

| SMILES | NC(SCCCC#N)=N.[H]Cl | [1] |

| Appearance | White solid powder | [1] |

| Solubility | PBS (pH 7.2): 10 mg/ml; DMSO: 36 mg/mL | [2][5] |

Mechanism of Action

Kevetrin exhibits both p53-dependent and p53-independent mechanisms of action to induce cell cycle arrest and apoptosis in cancer cells.[4][7]

p53-Dependent Pathway

In cancer cells with wild-type p53 (TP53-wt), Kevetrin activates and stabilizes the p53 protein.[4] It induces the phosphorylation of p53 at the Serine 15 residue, which leads to a reduced interaction between p53 and MDM2, its negative regulator.[7] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[7] By disrupting this interaction, Kevetrin leads to the accumulation of p53.[7] The stabilized p53 then acts as a transcription factor, upregulating the expression of its target genes, including:

-

p21 (CDKN1A) : A cyclin-dependent kinase inhibitor that induces cell cycle arrest.[1][4][5][7]

-

PUMA (p53 up-regulated modulator of apoptosis) : A pro-apoptotic protein that initiates the mitochondrial pathway of apoptosis.[1][3][7]

Kevetrin can also promote a transcription-independent p53-mediated apoptosis by causing the stable monoubiquitinated form of wild-type p53 to accumulate in the cytoplasm, where it can interact with BAX or BAK proteins at the mitochondria.[7]

p53-Independent Pathway

Kevetrin has also demonstrated activity in cancer cells with mutated or deficient p53.[4] Its p53-independent effects include:

-

Rb-E2F Pathway Regulation : It can decrease the expression of the transcription factor E2F1, a key regulator of cell cycle progression.[4][5]

-

HDAC6 Downregulation : It has been hypothesized that Kevetrin downregulates histone deacetylase 6 (HDAC6), which in turn affects the HDAC6-Hsp90 chaperone axis, potentially leading to the degradation of mutated p53.[4]

References

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CAS No. 66592-89-0 Specifications | Ambeed [ambeed.cn]

- 4. Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound = 98 HPLC 66592-89-0 [sigmaaldrich.com]

- 7. blogs.shu.edu [blogs.shu.edu]

An In-depth Technical Guide on the Core Mechanism of Kevetrin Hydrochloride in Activating p53 Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kevetrin hydrochloride is a small-molecule therapeutic agent that has demonstrated significant potential in oncology by activating the p53 tumor suppressor pathway. This document provides a comprehensive technical overview of Kevetrin's mechanism of action, focusing on its role in both wild-type and mutant p53 cancer cells. It summarizes key quantitative data from preclinical and clinical studies, offers detailed protocols for essential experimental assays, and visualizes the involved signaling pathways and workflows.

Introduction: The Role of p53 and the Therapeutic Opportunity

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair.[1] In response to cellular stress, such as DNA damage, p53 is activated to prevent the propagation of damaged cells, thus acting as a "guardian of the genome." The p53 pathway is functionally inactivated in a majority of human cancers, either through direct mutation of the TP53 gene or through overexpression of its negative regulators, such as MDM2.[1][2] Reactivating the p53 pathway is a promising strategy in cancer therapy. This compound has emerged as a significant agent in this field, with a multifaceted mechanism of action targeting the p53 pathway.[1][2]

Mechanism of Action of this compound

Kevetrin exhibits both p53-dependent and p53-independent antitumor activities across a range of solid tumors, including lung, breast, colon, and ovarian cancers, as well as in hematological malignancies like acute myeloid leukemia (AML).[1]

Activation of Wild-Type p53

In cancer cells harboring wild-type p53, Kevetrin's primary mechanism involves the stabilization and activation of the p53 protein.[1][2][3] This is achieved through several key interactions:

-

Modulation of MDM2: Kevetrin alters the E3 ubiquitin ligase processivity of MDM2, a primary negative regulator that targets p53 for proteasomal degradation.[1][2]

-

Phosphorylation of p53: Treatment with Kevetrin leads to the phosphorylation of p53 at Serine 15.[2][3] This post-translational modification reduces the interaction between p53 and MDM2, further preventing p53 degradation.[2][3]

-

Transcriptional Activation of p53 Targets: The stabilized and activated p53 translocates to the nucleus and upregulates the expression of its target genes.[1][2][3] Key among these are:

The culmination of these events is cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.[1][3]

Activity in Mutant p53 Cancers

Kevetrin also demonstrates efficacy in cancer cells with mutated or deficient p53, a significant advantage for treating a broader range of tumors.[1][4] Its p53-independent mechanisms include:

-

p21 Upregulation: Kevetrin can induce the expression of p21 independently of p53, as observed in certain ovarian cancer cell lines.[4][5]

-

Degradation of Mutant p53: One proposed mechanism involves the downregulation of histone deacetylase 6 (HDAC6). This is thought to disrupt the HDAC6-Hsp90 chaperone axis, which is crucial for the stability of some mutant p53 proteins, leading to their degradation.[1][5]

-

Downregulation of E2F1: Kevetrin has been shown to downregulate the transcription factor E2F1 and its target genes, which are involved in cell cycle progression and proliferation.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of Kevetrin.

Table 1: In Vitro Efficacy in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | p53 Status | Treatment (Kevetrin) | Apoptotic Cells (%) | Notes |

| MOLM-13 | Wild-Type | 340 µM for 48h | 54.95 ± 5.63 | Compared to 12.53 ± 6.15 in control.[6] |

| OCI-AML3 | Wild-Type | 340 µM for 48h | 10.03 ± 3.79 | Compared to 2.60 ± 0.70 in control.[6] |

| KASUMI-1 | Mutant | 340 µM for 48h | 79.70 ± 4.57 | Dose-dependent response observed.[7] |

| NOMO-1 | Mutant | 340 µM for 48h | 60.93 ± 2.63 | Compared to 22.90 ± 4.63 in control.[6] |

Table 2: In Vitro Efficacy in Ovarian Cancer Cell Lines

| Cell Line | p53 Status | IC50 of Kevetrin (48h) | IC50 of Analog '900' (48h) | Reference |

| OVCAR-3 | Mutant | >100 µM | 0.8 µM | [5] |

| HeyA8 | Mutant | Not specified | 0.7 µM | [5] |

| OVCAR-10 | Not specified | Not specified | 0.8 µM | [5] |

| ES2 | Not specified | Not specified | 0.9 µM | [5] |

Note: Data for Kevetrin's IC50 is limited in publicly available literature; a novel, more potent analog is presented for comparison.

Table 3: Clinical Trial Data (Phase 1 - NCT01664000)

| Parameter | Finding | Patient Population | Reference |

| p21 Expression | 48% of patients exhibited a ≥10% increase in p21 expression in peripheral blood. | Patients with advanced solid tumors. | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate Kevetrin's mechanism of action.

Western Blot Analysis for p53 and p21 Expression

This protocol is for the detection and quantification of changes in p53 and p21 protein levels following Kevetrin treatment.

1. Cell Culture and Treatment:

-

Culture cancer cells (e.g., A549, MOLM-13) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 85, 170, 340 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).[1][3]

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and denature by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p-p53 (Ser15), anti-p21, and a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by Kevetrin.

1. Cell Preparation:

-

Treat cells with Kevetrin as described in section 4.1.

-

Harvest both adherent and floating cells.

-

Wash cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

2. Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) or DAPI.

-

Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer as soon as possible.

-

Gate on the cell population and acquire at least 10,000 events.

-

Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol assesses the effect of Kevetrin on cell cycle distribution.

1. Cell Preparation and Fixation:

-

Treat cells with Kevetrin and harvest.

-

Wash cells with PBS, then resuspend the pellet.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing.

-

Incubate at 4°C for at least 30 minutes.

2. Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubate for 15-30 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI signal.

-

Gate on single cells to exclude doublets and aggregates.

-

Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising therapeutic agent with a robust, dual mechanism for activating p53-mediated tumor suppression. Its ability to function in both wild-type and mutant p53 settings addresses a significant challenge in cancer therapy. The quantitative data from preclinical and clinical studies underscore its potential to induce cell cycle arrest and apoptosis across various cancer types. The experimental protocols provided herein offer a standardized framework for researchers to further investigate and validate the efficacy of Kevetrin and similar p53-activating compounds. Continued research and clinical development are warranted to fully realize the therapeutic potential of Kevetrin in oncology.

References

- 1. Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blogs.shu.edu [blogs.shu.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Early Discovery and Synthesis of Kevetrin Hydrochloride: A Technical Overview

Abstract

Kevetrin hydrochloride (also known as thioureidobutyronitrile or 3-cyanopropyl carbamimidothioate hydrochloride) is a novel, small-molecule anti-cancer agent developed by Cellceutix Corporation (now Innovation Pharmaceuticals).[1][2][3] It is designed to reactivate the tumor suppressor protein p53, a critical regulator of cell growth and division that is inactivated in a majority of human cancers.[3] Kevetrin has demonstrated a unique dual mechanism, showing efficacy in preclinical models of tumors with both wild-type and mutated p53.[4][5] Early clinical trials have established its safety and tolerability, positioning it as a promising candidate for further development, particularly for difficult-to-treat cancers. This guide provides a detailed technical overview of its early discovery, chemical synthesis, mechanism of action, and data from preclinical and initial clinical investigations.

Early Discovery and Rationale

The development of Kevetrin was predicated on the therapeutic strategy of restoring the function of the p53 tumor suppressor protein, often called the "Guardian of the Genome."[1][3] The p53 pathway is a crucial barrier to cancer development, initiating cell cycle arrest, senescence, or apoptosis in response to cellular stress.[4][5] In most cancers, this pathway is disrupted, allowing for uncontrolled cell proliferation.[1]

Kevetrin emerged as a small molecule capable of modulating this pathway. While the specific screening and lead optimization process that identified thioureidobutyronitrile is proprietary, its development was driven by its observed ability to induce p53 activation.[3][6] It has since received Orphan Drug status from the U.S. Food and Drug Administration (FDA) for ovarian cancer, pancreatic cancer, and retinoblastoma.[1][3]

Chemical Synthesis of this compound

The precise, industrial-scale synthesis protocol for this compound (C₅H₁₀ClN₃S) is not publicly detailed.[4] However, a plausible and chemically sound synthetic route can be derived from standard organic chemistry principles and published procedures for analogous compounds. The synthesis likely involves a two-step process: the formation of the thiouronium salt from a nitrile-containing alkyl halide and thiourea, followed by conversion to the hydrochloride salt.

Plausible Synthesis Pathway:

-

Step 1: Synthesis of 3-cyanopropyl carbamimidothioate. This step involves the reaction of 4-chlorobutyronitrile with thiourea in a suitable solvent, such as water or an alcohol, under heat. The sulfur atom of thiourea acts as a nucleophile, displacing the chloride ion from 4-chlorobutyronitrile to form the isothiouronium salt intermediate.

-

Step 2: Formation of the Hydrochloride Salt. The resulting free base or isothiouronium salt is then treated with hydrochloric acid (HCl) in a non-aqueous solvent like ether or methylene chloride to precipitate the final product, this compound, as a stable, crystalline solid.

// Nodes A [label="4-Chlorobutyronitrile\n+ Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nucleophilic\nSubstitution", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", width=2, height=1]; C [label="Isothiouronium\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Addition of\nHydrochloric Acid (HCl)", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", width=2, height=1]; E [label="this compound\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#34A853"]; } dot Figure 1: Plausible Synthesis Workflow for Kevetrin HCl.

Mechanism of Action

Kevetrin exhibits both p53-dependent and p53-independent anti-tumor activities, making it effective across a broad range of cancer types.[4]

p53-Dependent Pathway (Wild-Type p53)

In cancer cells with functional, wild-type p53 (TP53-wt), Kevetrin works primarily by preventing p53 degradation.[4][5]

-

MDM2 Inhibition: Kevetrin induces the phosphorylation of p53 at the serine-15 residue (p53-Ser15).[5] This phosphorylation event disrupts the binding of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5]

-

p53 Stabilization and Activation: With MDM2 binding inhibited, p53 accumulates in the nucleus. This stabilized p53 acts as a transcription factor.

-

Target Gene Expression: Activated p53 upregulates the expression of its target genes, most notably p21 (CDKN1A), which enforces cell cycle arrest, and PUMA (p53 upregulated modulator of apoptosis), which triggers the apoptotic cascade.[4][5]

-

Transcription-Independent Apoptosis: Kevetrin also alters the E3 ligase activity of MDM2, leading to a stable, monoubiquitinated form of p53. This modified p53 can translocate to the mitochondria and interact directly with pro-apoptotic proteins like BAX and BAK to initiate apoptosis, bypassing the need for gene transcription.[5]

// Nodes Kevetrin [label="Kevetrin", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; p53 [label="p53 (Wild-Type)", fillcolor="#F1F3F4", fontcolor="#202124"]; MDM2 [label="MDM2", fillcolor="#F1F3F4", fontcolor="#202124"]; p53_P [label="Phosphorylated p53\n(Ser15)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Proteasomal\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; p21 [label="p21 Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PUMA [label="PUMA Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF", shape=hexagon]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=hexagon];

// Edges Kevetrin -> p53_P [label=" Induces\nPhosphorylation", color="#34A853"]; MDM2 -> p53 [label=" Binds & Marks\nfor Degradation"]; p53 -> Degradation [style=dashed]; p53_P -> MDM2 [label=" Blocks Binding", arrowhead=tee, color="#EA4335"]; p53_P -> p21 [label=" Upregulates"]; p53_P -> PUMA [label=" Upregulates"]; p21 -> Arrest [label=" Leads to"]; PUMA -> Apoptosis [label=" Leads to"]; } dot Figure 2: Kevetrin's p53-Dependent Signaling Pathway.

p53-Independent Pathway (Mutant p53)

In cancer cells where p53 is mutated (TP53-mut), Kevetrin employs alternative pathways to induce cell death.[4]

-

HDAC6 Downregulation: It is hypothesized that Kevetrin downregulates histone deacetylase 6 (HDAC6). This disrupts the HDAC6-Hsp90 chaperone axis, which is crucial for the stability of many oncogenic proteins, including mutant p53, leading to its degradation.[4]

-

p21 Upregulation: Kevetrin can induce the expression of the cell cycle inhibitor p21 in a p53-independent manner, thereby halting cell proliferation.[4]

-

Rb-E2F Pathway Inhibition: The drug has been shown to downregulate the expression of E2F1, a key transcription factor that promotes cell cycle progression and is often overexpressed in tumors.[7]

Preclinical Data

Kevetrin has undergone extensive preclinical testing in both in vitro cell lines and in vivo animal models, demonstrating broad anti-tumor activity.

In Vitro Efficacy

Studies in acute myeloid leukemia (AML) cell lines demonstrated that continuous treatment with Kevetrin led to significant cell growth arrest and apoptosis.[4][5] Notably, TP53-mutant cell lines displayed a higher sensitivity to the drug.[4] A 2023 study on a novel analog reported that the IC₅₀ value for Kevetrin itself in several ovarian cancer cell lines was greater than 100 µM after 48 hours of treatment, indicating the need for the development of more potent analogs for certain cancer types.

| Cell Line Model | Finding | Concentration/Value | Reference |

| Acute Myeloid Leukemia (MOLM-13) | Increased Apoptosis (Annexin V+) | 55.0% at 340 µM (48h) | [4] |

| Acute Myeloid Leukemia (NOMO-1) | Increased Apoptosis (Annexin V+) | 60.9% at 340 µM (48h) | [4] |

| Multi-Drug Resistant NSCLC | G2/M Cell Cycle Arrest | 78% effective rate | [2] |

| Multi-Drug Resistant NSCLC | Increased Apoptosis | 66% increase vs. control | [2] |

| Ovarian Cancer (OVCAR-3, HeyA8, etc.) | Cytotoxicity (IC₅₀) | >100 µM (48h) | [8] |

Table 1: Summary of In Vitro Preclinical Data for Kevetrin.

In Vivo and Pharmacokinetic Data

Preclinical animal studies were crucial for establishing the pharmacokinetic profile of Kevetrin. These studies supported its advancement into human trials and guided the exploration of an oral formulation.

| Parameter | Species | Value | Significance | Reference |

| Oral Bioavailability | Sprague-Dawley Rat | 79% | High oral bioavailability supports development of a convenient pill form. | [3] |

| Biological Half-Life | N/A | 8-10 hours | A relatively short half-life suggests that more frequent or continuous dosing might be beneficial. | [1] |

| Safety (Oral) | Sprague-Dawley Rat | Well-tolerated up to 500 mg/kg daily for 7 days | Showed a good safety profile at doses higher than those used for efficacy studies. | [3] |

Table 2: Summary of Preclinical Pharmacokinetic and Safety Data.

Early Clinical Development

Kevetrin advanced into human trials to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

Phase 1 Trial (NCT01664000)

A Phase 1, open-label, dose-escalation study was successfully completed at the Dana-Farber Cancer Institute and Beth Israel Deaconess Medical Center.[1][2]

-

Objective: To determine the maximum tolerated dose (MTD), recommended Phase 2 dose, and safety profile of intravenously administered Kevetrin.

-

Population: Patients with advanced, refractory solid tumors.

-

Design: A standard 3+3 dose-escalation design was used, with Kevetrin administered as a 1-hour intravenous infusion once weekly for three weeks in a 28-day cycle. The starting dose was 10 mg/m².

-

Results: The trial met its objectives, demonstrating that Kevetrin was safe and well-tolerated by patients. Encouraging signs of therapeutic response were observed.

-

Pharmacodynamics: As a biomarker of p53 activation, p21 expression was measured in patients' peripheral blood mononuclear cells. 48% of patients showed a ≥10% increase in p21 expression within 7-24 hours of treatment, confirming that Kevetrin was engaging its target in humans.[4]

Phase 2a Trial

Following the successful Phase 1 trial, a Phase 2a study was initiated to evaluate Kevetrin in patients with platinum-resistant/refractory ovarian cancer.[1] This trial was designed to use more frequent dosing (three times per week) at higher starting levels (250 mg/m²) to leverage the drug's short half-life.[1]

Experimental Protocols

The following sections describe the methodologies for key experiments used to elucidate the mechanism and efficacy of Kevetrin.

Western Blot for p53 Pathway Activation

This protocol is used to detect the levels of total and phosphorylated p53, as well as downstream targets like p21.

-

Cell Culture and Treatment: Cancer cell lines (e.g., OCI-AML3, MOLM-13) are cultured under standard conditions and treated with varying concentrations of Kevetrin (e.g., 85, 170, 340 µM) or a vehicle control for a specified time (e.g., 48 hours).[4]

-

Protein Extraction: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to create a total protein lysate.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA (bicinchoninic acid) assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., rabbit anti-p53, rabbit anti-phospho-p53 Ser15, mouse anti-p21, mouse anti-β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified relative to a loading control (e.g., β-actin) to determine changes in protein expression.

Apoptosis Assessment by Annexin V Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Cells are treated with Kevetrin as described above. Both floating and adherent cells are collected to ensure all apoptotic cells are analyzed.

-

Cell Washing: Harvested cells are washed twice with cold PBS by gentle centrifugation to remove media components.

-

Staining:

-

Cells are resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like propidium iodide (PI) are added.

-

The mixture is incubated at room temperature for 15 minutes in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.

-

-

Flow Cytometry Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added, and the samples are analyzed promptly on a flow cytometer. The results differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

This compound represents a significant effort in the field of oncology to therapeutically target the p53 pathway. Its early development was characterized by a strong mechanistic rationale and promising preclinical activity in a wide array of cancer models. The molecule's ability to act on both wild-type and mutant p53 tumors is a key differentiator. A successfully completed Phase 1 trial established its clinical safety and confirmed its mechanism of action in humans. While further clinical investigation and the development of more potent oral formulations are necessary, the foundational data on Kevetrin underscores its potential as a next-generation chemotherapy agent.

References

- 1. kumc.edu [kumc.edu]

- 2. A Phase 1, Open-Label, Dose-Escalation, Safety, Pharmacokinetic and Pharmacodynamic Study of Kevetrin (thioureidobutyronitrile) Administered Intravenously in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 3. Cellceutix Provides Update On Developing P53 Drug Candidate Kevetrin As An Oral Anti-Cancer Agent - BioSpace [biospace.com]

- 4. Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kevetrin induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thioureidobutyronitrile and its Analogs: A Technical Guide to their Potential as Anti-Cancer Agents

Introduction

Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] Among these, their potential as anti-cancer agents is particularly noteworthy. The thiourea moiety (S=C(NH)₂) can form powerful hydrogen bonds, a property that allows these compounds to interact with various biological targets, including key enzymes in signaling pathways crucial for cancer cell proliferation and survival.[1] This guide will delve into the synthesis, in vitro anti-cancer activity, and proposed mechanisms of action of various thiourea derivatives, providing a technical framework for their evaluation as potential oncology therapeutics.

Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives often involves the reaction of an isothiocyanate with a primary or secondary amine. For instance, novel thioureidobenzenesulfonamides have been synthesized using 4-isothiocyanatobenzenesulfonamide as a starting material, which is then reacted with various amines to yield a library of derivatives.[1] Similarly, thiourea derivatives bearing a benzodioxole moiety are synthesized by reacting 5-isothiocyanatobenzodioxole with a range of amino compounds.[2] The structures of these newly synthesized compounds are typically confirmed using analytical techniques such as elemental analysis, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

In Vitro Anti-Cancer Activity

Numerous studies have demonstrated the cytotoxic effects of thiourea derivatives against a variety of cancer cell lines. The anti-cancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the viability of 50% of the cancer cells.

Table 1: IC₅₀ Values of Selected Thiourea Derivatives Against Various Cancer Cell Lines

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |

| Thioureidobenzenesulfonamides | Compound 3 | Lung (A549) | 29.12 (µg/ml) | Doxorubicin | >50 (µg/ml) | [1] |

| Cervical (HeLa) | 35.63 (µg/ml) | Doxorubicin | >50 (µg/ml) | [1] | ||

| Colorectal (LoVo) | 39.83 (µg/ml) | Doxorubicin | >50 (µg/ml) | [1] | ||

| Breast (MDA-MB-231) | 26.28 (µg/ml) | Doxorubicin | 15.21 (µg/ml) | [1] | ||

| Thioureas with Benzodioxole Moiety | N¹,N³-disubstituted-thiosemicarbazone 7 | Colorectal (HCT116) | 1.11 | Doxorubicin | 8.29 | [2] |

| Liver (HepG2) | 1.74 | Doxorubicin | 7.46 | [2] | ||

| Breast (MCF-7) | 7.0 | Doxorubicin | 4.56 | [2] |

Experimental Protocols

In Vitro Anti-Cancer Activity Assay (MTT Assay)

A common method to assess the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the thiourea derivative for a specified period (e.g., 48 or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known anti-cancer drug like Doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/ml in serum-free medium) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration.

Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for assessing the in vitro cytotoxicity of thiourea derivatives using the MTT assay.

Mechanisms of Anti-Cancer Action

Thiourea derivatives exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cancer progression.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many thiourea derivatives have been shown to induce apoptosis in cancer cells.[2] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.

Simplified Apoptosis Induction Pathway

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways initiated by thiourea derivatives.

Inhibition of Signaling Pathways

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and metastasis. Its aberrant activation is a hallmark of many cancers. Some thiourea derivatives have been shown to inhibit EGFR.[2]

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by certain thiourea derivatives.

The MAPK pathway is another crucial signaling cascade that regulates cell growth and division. Some thiourea-based compounds have been suggested to act as inhibitors of components of this pathway, such as mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[1]

MAPK Signaling Pathway and MK-2 Inhibition

Caption: Putative inhibition of MK-2 within the MAPK signaling pathway by thiourea derivatives.

Conclusion and Future Directions

Thiourea derivatives have demonstrated significant potential as a scaffold for the development of novel anti-cancer agents. Their ability to be readily synthesized and modified allows for the creation of large libraries of compounds for screening. The diverse mechanisms of action, including the induction of apoptosis and the inhibition of key oncogenic signaling pathways, make them attractive candidates for further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the anti-cancer activity and selectivity of thiourea derivatives.

-

In Vivo Studies: To evaluate the efficacy and safety of promising compounds in animal models of cancer.

-

Mechanism of Action Elucidation: To further unravel the precise molecular targets and signaling pathways affected by these compounds.

-

Combination Therapies: To explore the potential synergistic effects of thiourea derivatives with existing chemotherapeutic agents or targeted therapies.

The exploration of specific derivatives like thioureidobutyronitrile within this broader class could yield novel and potent anti-cancer drug candidates.

References

- 1. Design, synthesis and anticancer activity of some novel thioureido-benzenesulfonamides incorporated biologically active moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Kevetrin Hydrochloride: A Deep Dive into its Mechanisms of Cell Cycle Arrest and Apoptosis

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms of Kevetrin hydrochloride, a novel anti-cancer agent. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Kevetrin, with a focus on its ability to induce cell cycle arrest and apoptosis in cancer cells.

Core Mechanism of Action

This compound is a small molecule that has been shown to activate the p53 pathway, a critical tumor suppressor pathway that is often inactivated in human cancers.[1][2] Kevetrin's primary mechanism involves the modulation of the p53-MDM2 axis. It induces the phosphorylation of p53 at serine 15, which leads to a reduced interaction between p53 and its negative regulator, MDM2.[3] This disruption of the p53-MDM2 interaction stabilizes and activates p53, allowing it to upregulate its downstream target genes.[4]

Activated p53 then orchestrates two key anti-cancer responses: cell cycle arrest and apoptosis.[3]

Cell Cycle Arrest: Kevetrin treatment leads to an increased expression of p21 (Waf1), a potent cyclin-dependent kinase (CDK) inhibitor and a direct target of p53.[5] The upregulation of p21 has been observed in both p53 wild-type and, interestingly, in some p53-mutant cancer cell lines, suggesting a potential p53-independent mechanism of p21 induction as well.[6] By inhibiting CDKs, p21 effectively halts the cell cycle, primarily at the G1/S and G2/M checkpoints, preventing the proliferation of cancer cells.[1][3]

Apoptosis: Kevetrin promotes apoptosis through both transcription-dependent and -independent p53 pathways.[7]

-

Transcription-Dependent Apoptosis: Activated p53 transcriptionally upregulates pro-apoptotic genes such as PUMA (p53 upregulated modulator of apoptosis).[7][5] PUMA, in turn, activates the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.[7]

-

Transcription-Independent Apoptosis: Kevetrin can also induce apoptosis independently of p53's transcriptional activity. It facilitates the accumulation of a stable, monoubiquitinated form of wild-type p53 in the cytoplasm.[7] This cytoplasmic p53 can directly interact with pro-apoptotic proteins Bak or Bax at the mitochondria, triggering apoptosis.[7]

Furthermore, Kevetrin has been shown to downregulate the E2F1 transcription factor and its target genes, which are crucial for cell cycle progression and are often overexpressed in tumors.[5] This effect on the Rb-E2F pathway represents another facet of Kevetrin's multi-pronged anti-tumor activity.[5] The induction of apoptosis by Kevetrin is ultimately executed by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP).[7][5]

Quantitative Data on Cell Cycle Arrest and Apoptosis

The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines, as reported in preclinical studies.

Table 1: Effect of Kevetrin on Cell Cycle Distribution in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | p53 Status | Kevetrin Concentration (µM) | Treatment Duration (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| OCI-AML3 | Wild-type | 340 | 24 | Increased | Decreased | - |

| 340 | 48 | Increased | Decreased | Increased | ||

| NOMO-1 | Mutant | 340 | 24 | Increased | Decreased | - |

| 340 | 48 | Increased | Decreased | - | ||

| MOLM-13 | Wild-type | 85, 170, 340 | 6 and 6+66 (pulsed) | No significant alteration | No significant alteration | No significant alteration |

| KASUMI-1 | Mutant | 85, 170, 340 | 6 and 6+66 (pulsed) | No significant alteration | No significant alteration | No significant alteration |

Data extracted from a study on AML cell lines, which noted significant accumulation of cells in the G0/G1 phase and a decrease in the S phase for OCI-AML3 and NOMO-1 cells after 24 and 48 hours of treatment.[1] For MOLM-13 and KASUMI-1 cell lines, no significant cell cycle alterations were observed with pulsed treatment.[1][8]

Table 2: Induction of Apoptosis by Kevetrin in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | p53 Status | Kevetrin Concentration (µM) | Treatment Duration (hours) | % of Apoptotic Cells (Annexin V+) |

| MOLM-13 | Wild-type | 340 | 48 | 54.95 ± 5.63 |

| Control | 48 | 12.53 ± 6.15 | ||

| KASUMI-1 | Mutant | 340 | 48 | 79.70 ± 4.57 |

| Control | 48 | 13.18 ± 0.80 | ||

| NOMO-1 | Mutant | 340 | 48 | 60.93 ± 2.63 |

| Control | 48 | 22.90 ± 4.63 | ||

| OCI-AML3 | Wild-type | 340 | 48 | 10.03 ± 3.79 |

| Control | 48 | 2.60 ± 0.70 |

Data represents the mean ± standard deviation from three biological replicates.[1]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the effects of this compound are provided below.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is adapted for the analysis of cell cycle distribution in cancer cells treated with Kevetrin.

Materials:

-

Cancer cell lines (e.g., OCI-AML3, NOMO-1)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of Kevetrin (e.g., 85, 170, 340 µM) or vehicle control for the desired duration (e.g., 24 or 48 hours).

-

Cell Harvesting: For suspension cells, collect by centrifugation. For adherent cells, detach using trypsin-EDTA, and collect the cell pellet by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. At least 10,000 events should be recorded for each sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol details the detection and quantification of apoptotic cells following Kevetrin treatment.

Materials:

-

Cancer cell lines (e.g., MOLM-13, KASUMI-1)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with Kevetrin as described in the cell cycle analysis protocol.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blotting for Cell Cycle and Apoptosis-Related Proteins

This protocol is for the detection of changes in protein expression levels of key players in the p53 pathway following Kevetrin treatment.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with Kevetrin, wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then incubate with ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control to normalize the expression of the target proteins.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Kevetrin and a typical experimental workflow for its analysis.

Caption: Kevetrin's dual mechanism of action on cell cycle arrest and apoptosis.

Caption: Experimental workflow for studying Kevetrin's effects.

References

- 1. Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellceutix Provides Update On Developing P53 Drug Candidate Kevetrin As An Oral Anti-Cancer Agent - BioSpace [biospace.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. blogs.shu.edu [blogs.shu.edu]

- 8. researchgate.net [researchgate.net]

Kevetrin: A Dual Modulator of p53-Dependent and -Independent Apoptotic Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Kevetrin (thioureidobutyronitrile) is a small molecule anti-cancer agent that has demonstrated the ability to induce apoptosis in tumor cells through both p53-dependent and -independent mechanisms. This dual activity makes it a promising therapeutic candidate for a wide range of cancers, including those with mutated or deficient p53, which are often resistant to conventional therapies. This technical guide provides an in-depth overview of the molecular mechanisms of Kevetrin, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action

Kevetrin exerts its anti-tumor effects by engaging with and modulating critical cellular pathways that control cell cycle progression and apoptosis. Its activity can be broadly categorized into two main pathways:

-

p53-Dependent Pathway: In cancer cells with wild-type p53, Kevetrin acts as a potent activator of the p53 tumor suppressor protein.

-

p53-Independent Pathway: In cancer cells lacking functional p53, Kevetrin can still induce apoptosis and cell cycle arrest through alternative mechanisms.

Data Presentation: Quantitative Effects of Kevetrin

The following tables summarize the quantitative data from various preclinical studies, illustrating the efficacy of Kevetrin in different cancer cell lines.

Table 1: Apoptosis Induction in Acute Myeloid Leukemia (AML) Cell Lines Following 48-Hour Kevetrin Treatment

| Cell Line | p53 Status | Kevetrin Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) (Mean ± SD) |

| MOLM-13 | Wild-Type | Control | 12.53 ± 6.15% |

| 340 | 54.95 ± 5.63%[1] | ||

| OCI-AML3 | Wild-Type | Control | 2.60 ± 0.70% |

| 340 | 10.03 ± 3.79%[1] | ||

| KASUMI-1 | Mutant | Control | 13.18 ± 0.80% |

| 340 | 79.70 ± 4.57%[1] | ||

| NOMO-1 | Mutant | Control | 22.90 ± 4.63% |

| 340 | 60.93 ± 2.63%[1] |

Table 2: Apoptosis Induction in Primary AML Patient Cells

| Patient Sample | p53 Status | Kevetrin Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) (Mean ± SD) |

| Primary AML Cells | 1 Mutant, 3 Wild-Type | Control | 11.4 ± 6.5% |

| 170 | 31.8 ± 13.3%[1] | ||

| 340 | 54.3 ± 13.9%[1] |

Table 3: Effect of Kevetrin on Cell Viability in Primary AML Patient Cells

| Kevetrin Concentration (µM) | Cell Viability (Mean ± SD) |

| 85 | 77.8 ± 12.9%[1] |

| 170 | 56.1 ± 10.3%[1] |

| 340 | 33.6 ± 13.5%[1] |

Table 4: Fold Change in p53 Target Gene Expression in MOLM-13 (p53 wild-type) Cells after Kevetrin Treatment

| Gene | Fold Change (Treated/Control) |

| CDKN1A (p21) | 2.82[1] |

| MDM2 | 11.00[1] |

Table 5: IC50 Values of Kevetrin and a Novel Analog (Compound 900) in Ovarian Cancer Cell Lines after 48-hour Treatment

| Cell Line | Kevetrin IC50 (µM) | Compound 900 IC50 (µM) |

| OVCAR-3 | >100[2] | 0.8[2] |

| HeyA8 | >100[2] | 0.7[2] |

| OVCAR-10 | >100[2] | 0.8[2] |

| ES2 | >100[2] | 0.9[2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by Kevetrin is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

p53-Dependent Signaling Pathway

Kevetrin activates the p53 pathway through a multi-pronged approach. It induces the phosphorylation of p53 at serine 15, which hinders its interaction with the E3 ubiquitin ligase MDM2.[3] This leads to p53 stabilization and accumulation, allowing it to transcriptionally activate its downstream target genes, such as p21 (an inhibitor of cell cycle progression) and PUMA (a pro-apoptotic protein).[3][4] Furthermore, Kevetrin can also enhance the phosphorylation of MDM2, which alters its E3 ligase activity, further contributing to p53 stabilization.[3] Activated p53 can then induce apoptosis through both transcription-dependent and -independent mechanisms. The transcription-independent pathway involves the accumulation of monoubiquitinated p53 in the cytoplasm, where it can directly interact with mitochondrial proteins BAX and BAK to trigger apoptosis.[3]

Caption: Kevetrin's p53-dependent signaling pathway.

p53-Independent Signaling Pathway

Kevetrin's efficacy is not limited to tumors with wild-type p53. It has been shown to induce apoptosis and cell cycle arrest in p53-mutant or -null cancer cells through several mechanisms. One key pathway involves the downregulation of the Rb-E2F tumor suppressor pathway.[5][6] Kevetrin can reduce the expression of E2F1, a transcription factor crucial for cell cycle progression, and its target genes.[5] Additionally, in some cancer models, Kevetrin is hypothesized to downregulate histone deacetylase 6 (HDAC6), which in turn affects the HDAC6-Hsp90 chaperone axis, leading to the degradation of mutant p53.[5][6] A p53-independent upregulation of p21 has also been observed in certain cancer cell lines.[5][7]

Caption: Kevetrin's p53-independent signaling pathways.

Experimental Workflow: Annexin V Apoptosis Assay

The Annexin V assay is a standard method to detect apoptosis. The workflow involves staining cells with Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptosis/necrosis). The stained cells are then analyzed by flow cytometry.

Caption: Workflow for Annexin V apoptosis assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize the activity of Kevetrin.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Kevetrin on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Kevetrin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of Kevetrin in complete medium. Remove the medium from the wells and add 100 µL of the Kevetrin dilutions or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of key proteins involved in the p53 pathway (e.g., p53, p-p53, MDM2, p21, PUMA) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells after treatment with Kevetrin.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion

Kevetrin presents a compelling profile as an anti-cancer agent due to its ability to induce apoptosis through both p53-dependent and -independent mechanisms. This dual activity suggests a broad therapeutic potential, particularly in heterogeneous tumor populations and in cancers that have developed resistance to p53-activating therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and understand the multifaceted activity of Kevetrin. The continued exploration of its molecular interactions and efficacy in various cancer models will be crucial in advancing this promising compound towards clinical application.

References

- 1. Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Kevetrin – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

In-Vitro Anti-Tumor Properties of Kevetrin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kevetrin hydrochloride (3-cyanopropyl carbamimidothioate hydrochloride) is a small-molecule compound that has demonstrated significant anti-tumor properties in a variety of in-vitro cancer models.[1][2][3] This technical guide provides a comprehensive overview of the in-vitro studies investigating Kevetrin's mechanism of action, its effects on cancer cell lines, and the experimental protocols used to elucidate its therapeutic potential. Kevetrin has been shown to exhibit both p53-dependent and p53-independent anti-tumor activities in solid tumor and leukemia models, making it a promising candidate for further oncological research and development.[1][4]

Core Mechanism of Action: p53 Activation

Kevetrin's primary anti-tumor mechanism involves the activation and stabilization of the tumor suppressor protein p53.[1][5] In cancer cells with wild-type p53 (TP53-wt), Kevetrin modulates the E3 ligase activity of Mouse Double Minute 2 homolog (MDM2), a key negative regulator of p53.[1] This interference reduces the proteasomal degradation of p53, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (encoding p21) and PMAIP1 (encoding NOXA), which in turn induce cell cycle arrest and apoptosis, respectively.[1]

Interestingly, Kevetrin also shows efficacy in cancer cells with mutant p53 (TP53-mut), suggesting a p53-independent mechanism of action.[1][6] In some TP53-mutant ovarian cancer cell lines, for instance, Kevetrin has been observed to upregulate p21 expression independently of p53.[1] Furthermore, it has been proposed that Kevetrin can downregulate histone deacetylase 6 (HDAC6), affecting the HDAC6-Hsp90 chaperone axis and leading to the degradation of mutant p53.[1]

The dual-pathway activity of Kevetrin is a key area of its investigation, offering potential therapeutic avenues for a broader range of cancers.

In-Vitro Efficacy Data

Kevetrin has been evaluated against various cancer cell lines, particularly those from acute myeloid leukemia (AML). The compound's efficacy is typically assessed by its impact on cell viability and its ability to induce apoptosis.

Cell Viability and Apoptosis in AML Cell Lines